molecular formula C13H16O2 B8765315 4,4-Dimethyl-6-acetylchromane CAS No. 88579-19-5

4,4-Dimethyl-6-acetylchromane

Cat. No.: B8765315
CAS No.: 88579-19-5
M. Wt: 204.26 g/mol
InChI Key: APBGIHIRYOFIJA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-acetylchromane is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

88579-19-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4,4-dimethyl-2,3-dihydrochromen-6-yl)ethanone

InChI

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3

InChI Key

APBGIHIRYOFIJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCC2(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution 7.94 g (48.9425 mmol) of 4,4-dimethylchroman (Compound 76) in 70 ml of nitromethane was added under argon 4.0 g (50.96 mmol) of acetyl chloride followed by 6.8 g (51 mmol) of aluminum chloride. This was stirred at room temperature for 5.5 hours and then cooled in an ice bath and treated slowly with 70 ml of 6N hydrogen chloride. The resultant mixture was stirred at room temperature for 10 minutes and then treated with 100 ml ether and the organic layer separated. The organic layer was washed with water, saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes). This was followed by kugelrohr distillation (95-100 degrees C; 0.15 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ 1.40 (6H), 1.95-2.00 (2H, m), 2.58 (3H), 4.25-4.30 (2H, m), 6.83 (1H, d, J~18.0 Hz), 7.62 (1H, dd, J~8.0 Hz, 1.5 Hz), 8.00 (1H, d, J~1.5 Hz).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7.94 g (48.9425 mmol) of 4,4-dimethylchroman (from Example 8) in 70 ml of nitromethane was added under argon 4.0 g (50.96 mmol) of acetyl chloride followed by 6.8 g (51 mmol) of aluminum chloride. This was stirred at room temperature for 5.5 hours and then cooled in an ice bath and treated slowly with 70 ml of 6N hydrogen chloride. The resultant mixture was stirred at room temperature for 10 minutes and then treated with 100 ml ether and the organic layer separated. The organic layer was washed with water, saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes). This was followed by kugelrohr distillation (95-100° C.; 0.15 mm) to give the title compound as a colorless oil. PMR (CDCl): δ 1.40 (6H), 1.95-2.00 (2 H, m), 2.58 (3H), 4.25-4.30 (2H, m), 6.83 (1H, d, J~8.0 Hz), 7.62 (1H, dd, J~8.0 Hz, 1.5 Hz), 8.00 (1H, d, J~1.5 Hz).
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